molecular formula C27H24N2O5S B10936445 Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10936445
M. Wt: 488.6 g/mol
InChI Key: YJAZVGVVVDQAFV-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: is a complex organic compound with a unique structure that combines quinoline, thiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.

    Coupling of the Quinoline and Thiophene Derivatives: The quinoline and thiophene derivatives are coupled through an amide bond formation reaction, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amide derivatives with various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: Its conjugated system could be useful in the development of organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a probe to study enzyme interactions or as a fluorescent marker due to its potential photophysical properties.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.

    Materials Science: In organic semiconductors, the compound’s conjugated system allows for efficient charge transport, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIMETHYL 5-({[2-(4-ISOPROPYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIMETHYL 5-({[2-(4-TERT-BUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

The presence of the ethylphenyl group in DIMETHYL 5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

dimethyl 5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H24N2O5S/c1-5-16-10-12-17(13-11-16)21-14-19(18-8-6-7-9-20(18)28-21)24(30)29-25-22(26(31)33-3)15(2)23(35-25)27(32)34-4/h6-14H,5H2,1-4H3,(H,29,30)

InChI Key

YJAZVGVVVDQAFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC

Origin of Product

United States

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